1,2-Diethylhydrazine dihydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

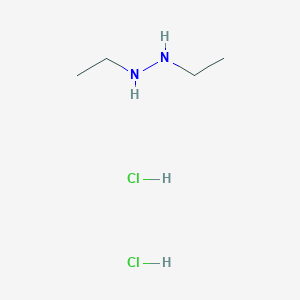

1,2-Diethylhydrazine dihydrochloride is a chemical compound with the molecular formula C4H12N2·2HCl. It is a derivative of hydrazine, characterized by the presence of two ethyl groups attached to the nitrogen atoms. This compound is commonly used in organic synthesis and has applications in various scientific research fields.

作用机制

Target of Action

1,2-Diethylhydrazine dihydrochloride is a chemical compound that primarily targets the liver and colon . It is biotransformed into azoxymethane, a colon carcinogen, during the first hepatic passage . The compound’s primary targets are the enzymes involved in this biotransformation process .

Mode of Action

The compound operates through a mechanism that exploits its hydrazine base for various chemical reactions . The presence of two methyl groups enhances its nucleophilicity, allowing it to effectively participate in electrophilic substitution reactions . This interaction with its targets leads to changes in the biochemical pathways within the cells .

Biochemical Pathways

The main pathway involves the hepatic conversion of this compound to azoxymethane and azoxymethanol, which subsequently undergoes glucuronic acid conjugation and biliary excretion . This process affects the liver, cell membranes, and other organelles, which is supported by the release of aspartate and alanine amino transferases and alkaline phosphatase .

Pharmacokinetics

It is known that the compound is biotransformed in the liver and excreted via the bile or bloodstream . These processes can impact the bioavailability of the compound in the body.

Result of Action

The result of the action of this compound is the induction of colon cancer in experimental animal models . The compound’s interaction with its targets and its effect on biochemical pathways lead to changes at the molecular and cellular levels that contribute to the development of cancer .

生化分析

Biochemical Properties

The biochemical properties of 1,2-Diethylhydrazine dihydrochloride are not fully understood. It is known to be involved in various biochemical reactions. For instance, it has been used as a reactant in bromopyridazinedione-mediated protein and peptide bioconjugation and the synthesis of human neutrophil proteinase 3 inhibitors .

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially involving changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins, potentially influencing its localization or accumulation .

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: 1,2-Diethylhydrazine dihydrochloride can be synthesized through the reduction of azines with lithium aluminum hydride. This method involves the reduction of ethylideneazine in the presence of lithium aluminum hydride, followed by hydrolysis to yield 1,2-diethylhydrazine .

Industrial Production Methods: The industrial production of this compound typically involves the ethylation of 1,2-dibenzoylhydrazine, followed by hydrolysis. This method provides a high yield of the desired product .

化学反应分析

Types of Reactions: 1,2-Diethylhydrazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form azoparaffins using oxidizing agents like mercuric oxide.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: It can participate in substitution reactions to form various substituted hydrazine derivatives.

Common Reagents and Conditions:

Oxidation: Mercuric oxide in water is commonly used for the oxidation of this compound.

Reduction: Lithium aluminum hydride is used for the reduction reactions.

Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Azoparaffins

Reduction: Hydrazine derivatives

Substitution: Substituted hydrazine derivatives

科学研究应用

1,2-Diethylhydrazine dihydrochloride has several scientific research applications, including:

相似化合物的比较

1,2-Dimethylhydrazine dihydrochloride: Similar in structure but with methyl groups instead of ethyl groups.

N,N-Dimethylhydrazine: Another hydrazine derivative with different alkyl groups.

Uniqueness: 1,2-Diethylhydrazine dihydrochloride is unique due to its specific ethyl substitution, which imparts distinct chemical properties and reactivity compared to other hydrazine derivatives. This uniqueness makes it valuable in specific synthetic and research applications .

属性

CAS 编号 |

7699-31-2 |

|---|---|

分子式 |

C4H13ClN2 |

分子量 |

124.61 g/mol |

IUPAC 名称 |

1,2-diethylhydrazine;hydrochloride |

InChI |

InChI=1S/C4H12N2.ClH/c1-3-5-6-4-2;/h5-6H,3-4H2,1-2H3;1H |

InChI 键 |

TZNBFFOIJFSWGW-UHFFFAOYSA-N |

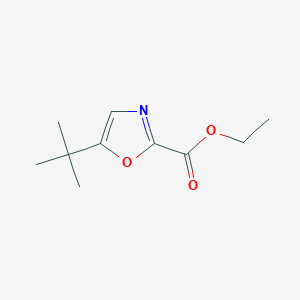

SMILES |

CCNNCC.Cl.Cl |

规范 SMILES |

CCNNCC.Cl |

熔点 |

336 °F (decomposes) (NTP, 1992) |

Key on ui other cas no. |

7699-31-2 |

物理描述 |

1,2-diethylhydrazine dihydrochloride is a white powder. (NTP, 1992) |

Pictograms |

Irritant; Health Hazard |

溶解度 |

greater than or equal to 100 mg/mL at 64° F (NTP, 1992) |

同义词 |

1,2-Diethylhydrazine Dihydrochloride; 1,2-Diethyl-hydrazine Dihydrochloride; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,11-Dihydropyrido[2,3-b][1,4]benzodiazepin-6-one](/img/structure/B42276.png)

![Bis[4-(diphenylsulfonio)phenyl]sulfide bis(hexafluoroantimonate)](/img/structure/B42291.png)